
Spectroscopic Profile of 3-methoxy-5-
(trifluoromethyl)phenol: A Technical Overview

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
3-Methoxy-5-

(trifluoromethyl)phenol

Cat. No.: B1322516 Get Quote

For Immediate Release

This technical guide provides a summary of available spectroscopic data for the aromatic

compound 3-methoxy-5-(trifluoromethyl)phenol, a molecule of interest in synthetic chemistry

and drug discovery. This document is intended for researchers, scientists, and professionals in

drug development, offering a concise reference for the characterization of this compound.

Molecular Structure and Properties
IUPAC Name: 3-methoxy-5-(trifluoromethyl)phenol CAS Number: 349-56-4[1] Molecular

Formula: C₈H₇F₃O₂ InChI Key: DFOFNISQFZKBEY-UHFFFAOYSA-N[1] SMILES:

COC1=CC(=CC(=C1)O)C(F)(F)F[1]

Spectroscopic Data Analysis Workflow
The characterization of 3-methoxy-5-(trifluoromethyl)phenol relies on a suite of

spectroscopic techniques. The general workflow for acquiring and interpreting these data is

outlined below.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.

Spectroscopic Data Summary
While a comprehensive, publicly available dataset for 3-methoxy-5-(trifluoromethyl)phenol is
not consolidated in a single source, the following tables represent expected values and data

from closely related analogs. This information serves as a predictive guide for researchers

working with this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the

aromatic protons, the methoxy group protons, and the phenolic hydroxyl proton. The

trifluoromethyl group will influence the chemical shifts of the aromatic protons due to its strong

electron-withdrawing nature.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for each unique

carbon atom in the molecule. The carbon attached to the trifluoromethyl group will exhibit a

characteristic quartet due to C-F coupling.
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Note: Specific experimental data for 3-methoxy-5-(trifluoromethyl)phenol is not readily

available in the public domain. The interpretation of NMR spectra for related compounds, such

as 3-methoxyphenol and compounds with trifluoromethyl groups, can provide valuable insights.

Infrared (IR) Spectroscopy
The IR spectrum of 3-methoxy-5-(trifluoromethyl)phenol is anticipated to exhibit

characteristic absorption bands for the following functional groups:

Functional Group
Expected Wavenumber
(cm⁻¹)

Description

O-H stretch (phenol) 3200-3600 Broad

C-H stretch (aromatic) 3000-3100 Sharp

C-H stretch (methoxy) 2850-3000 Sharp

C=C stretch (aromatic) 1450-1600 Medium to strong

C-O stretch (phenol) 1200-1260 Strong

C-O stretch (methoxy) 1000-1100 Strong

C-F stretch 1100-1350 Strong, often multiple bands

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments. For 3-methoxy-5-(trifluoromethyl)phenol, the molecular ion peak [M]⁺

would be expected. Fragmentation patterns would likely involve the loss of the methoxy group

(•OCH₃), the trifluoromethyl group (•CF₃), or other characteristic fragments.

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data are crucial for

reproducibility. While specific protocols for 3-methoxy-5-(trifluoromethyl)phenol are not

published, general procedures for NMR, IR, and MS analysis are outlined below.

General NMR Protocol:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/product/b1322516?utm_src=pdf-body
https://www.benchchem.com/product/b1322516?utm_src=pdf-body
https://www.benchchem.com/product/b1322516?utm_src=pdf-body
https://www.benchchem.com/product/b1322516?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve a 5-10 mg sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz), using the

residual solvent peak as an internal reference.

General IR Protocol:

For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR)

accessory.

For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).

Record the spectrum over the range of 4000-400 cm⁻¹.

General Mass Spectrometry Protocol (Electron Ionization - EI):

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe or through a gas chromatograph (GC-MS).

Ionize the sample using a standard electron energy (e.g., 70 eV).

Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

This document serves as a foundational guide. Researchers are encouraged to acquire and

report complete spectroscopic data for 3-methoxy-5-(trifluoromethyl)phenol to contribute to

the collective chemical knowledge base.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methoxy-5-trifluoromethyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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